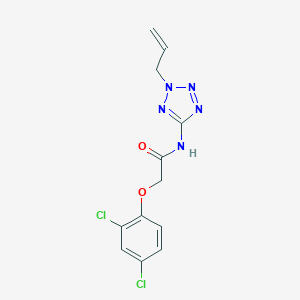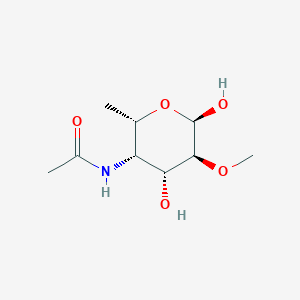
4-Acetamido-4,6-dideoxy-2-O-methylgalactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-4,6-dideoxy-2-O-methylgalactose, commonly known as ADMG, is a monosaccharide that belongs to the class of deoxy sugars. It is a derivative of galactose and is widely used in scientific research for various applications. ADMG has a unique structure and properties that make it suitable for a range of biochemical and physiological studies.
作用機序
The mechanism of action of ADMG is not fully understood. However, it is known to have an inhibitory effect on the biosynthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. ADMG has also been shown to inhibit the growth of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus.
生化学的および生理学的効果
ADMG has several biochemical and physiological effects. It has been shown to inhibit the biosynthesis of bacterial cell wall components, which can lead to cell death. ADMG has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, ADMG has been shown to have antiviral activity against certain viruses, such as human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the main advantages of using ADMG in lab experiments is its unique structure, which allows for the synthesis of a wide range of glycoconjugates. ADMG is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using ADMG is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of ADMG. One area of research is the development of new synthetic methods for ADMG and other deoxy sugars. Another area of research is the study of the mechanism of action of ADMG and its potential use as a therapeutic target for bacterial infections. Additionally, the development of new glycoarrays using ADMG and other deoxy sugars could lead to the discovery of new carbohydrate-protein interactions. Finally, the study of the antiviral activity of ADMG and its potential use in the treatment of viral infections is an area of research that warrants further investigation.
Conclusion
In conclusion, ADMG is a unique monosaccharide that has a wide range of scientific research applications. Its structure and properties make it suitable for the synthesis of various glycoconjugates and other deoxy sugars. ADMG has several biochemical and physiological effects, including inhibiting the biosynthesis of bacterial cell wall components and modulating the immune response. While there are some limitations to using ADMG in lab experiments, its potential for future research is promising.
合成法
ADMG can be synthesized through a multistep process from D-galactose. The first step involves the conversion of D-galactose to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide, which is then reacted with sodium azide to produce 2,3,4,6-tetra-O-acetyl-1-azido-D-galactopyranose. This compound is then treated with methyl iodide to yield ADMG.
科学的研究の応用
ADMG has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various glycoconjugates, such as glycoproteins and glycolipids. ADMG can also be used as a precursor for the synthesis of other deoxy sugars. It has been used in the development of glycoarrays, which are used for the high-throughput screening of carbohydrate-protein interactions. ADMG has also been used in the study of bacterial pathogenesis and as a potential therapeutic target for bacterial infections.
特性
CAS番号 |
152473-70-6 |
|---|---|
製品名 |
4-Acetamido-4,6-dideoxy-2-O-methylgalactose |
分子式 |
C9H17NO5 |
分子量 |
219.23 g/mol |
IUPAC名 |
N-[(2S,3S,4R,5S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(14-3)9(13)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6+,7+,8-,9+/m0/s1 |
InChIキー |
QNVNPQBAPQNAJC-UQOMZCPUSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
同義語 |
4-acetamido-4,6-dideoxy-2-O-methylgalactose ADMe-galactose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

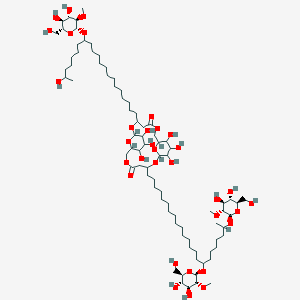

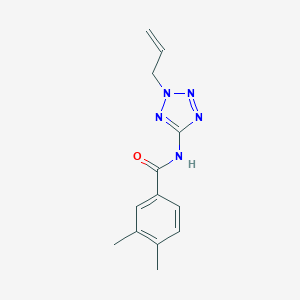
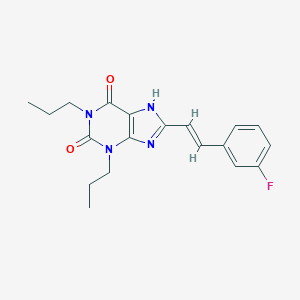


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)


